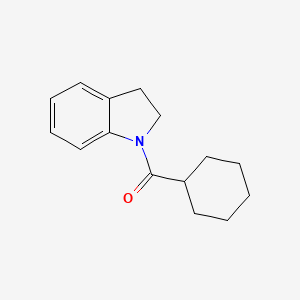

1-(环己基羰基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indoline derivatives often involves strategies that efficiently assemble the core indoline architecture. Techniques such as cyclopropanation of enamines and subsequent synthetic transformations have been explored for constructing complex nitrogen-containing ring systems relevant to indoline synthesis. The cyclopropanation approach has been used to assemble indoline alkaloid skeletons with cyclopropanation as a key reaction, demonstrating the utility of this strategy in forming stable indolylcyclopropanocarboxylates (Zhang, Song, & Qin, 2011). Another method involves phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation for the synthesis of indoline derivatives, featuring the formation of a N-acylnitrenium ion and its intramolecular trapping by an olefin fragment (Correa, Tellitu, Domínguez, & SanMartin, 2006).

Molecular Structure Analysis

The molecular structure of 1-(cyclohexylcarbonyl)indoline and related compounds can be analyzed through various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into their three-dimensional conformation and electronic structure. The indoline moiety, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

Indoline derivatives participate in a wide range of chemical reactions, often serving as key intermediates in the synthesis of complex natural products and pharmaceuticals. Their reactivity can be attributed to the indole nitrogen and the positions adjacent to it, which are sites for electrophilic and nucleophilic attacks. For example, indolines can undergo electrophilic substitution, nucleophilic addition, and cycloaddition reactions, which are fundamental for constructing diverse molecular architectures.

Physical Properties Analysis

The physical properties of 1-(cyclohexylcarbonyl)indoline, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of the cyclohexylcarbonyl group and the indoline core affects the compound's polarity, solubility in various solvents, and its phase behavior, which are critical parameters in the formulation of pharmaceutical compounds and material science applications.

Chemical Properties Analysis

The chemical properties of 1-(cyclohexylcarbonyl)indoline, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are governed by its functional groups and molecular framework. The indoline nitrogen, in particular, plays a significant role in its chemical behavior, engaging in hydrogen bonding, protonation/deprotonation equilibria, and coordination with metal ions, which are relevant in catalysis and material science.

For more in-depth information and experimental data on the synthesis, molecular structure, and properties of 1-(cyclohexylcarbonyl)indoline and related compounds, the cited literature provides comprehensive insights (Zhang, Song, & Qin, 2011); (Correa, Tellitu, Domínguez, & SanMartin, 2006).

科学研究应用

吲哚生物碱的全合成

1-(环己基羰基)吲哚啉是合成复杂的含氮环系,特别是吲哚生物碱的关键。这些化合物表现出有效的生物活性,使其在药物研究中具有重要意义。一项研究强调了环丙烷化策略在通过级联反应组装吲哚生物碱骨架中的效率。这种方法能够构建各种吲哚生物碱,展示了其在合成结构复杂天然产物中的价值 (Zhang, Song, & Qin, 2011).

光催化脱芳构化 [2 + 2] 环加成

在另一项研究应用中,1-(环己基羰基)吲哚啉和相关化合物已用于光催化 [2 + 2] 环加成反应。这些过程允许构建富含 sp3 的环丁烷稠合支架,这对药物发现至关重要。该反应展示了良好的产率和优异的区域和非对映选择性,扩展到氮杂吲哚杂环,从而为合成含稠合环丁烷的支架提供了广泛的范围 (Oderinde et al., 2020).

Mn(OAc)3 介导的吲哚啉合成环化

Mn(OAc)3 介导的环化代表了一种合成吲哚啉的新方法,展示了 1-(环己基羰基)吲哚啉衍生物的效用。该方法允许从配备有侧链丙二酰基的吲哚和吲哚啉有效合成 1,2-稠合产物,展示了一种快速且通用的构建复杂四环结构的方法 (Magolan & Kerr, 2006).

环庚并[b]吲哚在药物设计中

可以从 1-(环己基羰基)吲哚啉衍生物合成的环庚并[b]吲哚表现出广泛的生物活性,使其在药物设计中具有吸引力。这种基序存在于天然产物和药物中,表明其作为药物化学中“特权”结构的重要性。环庚并[b]吲哚的合成已经发展到满足对高度官能化衍生物的需求,突出了新合成方法在药物发现中的重要性 (Stempel & Gaich, 2016).

吲哚生物碱的不对称合成

螺环吲哚天然产物的不对称合成对于创建具有特定手性的生物活性分子至关重要。已经开发了专注于螺环手性中心的对映选择性和非对映选择性形成的技术,强调了 1-(环己基羰基)吲哚及其衍生物在构建具有显着药理特性的复杂天然产物中的多功能性 (Trost & Brennan, 2009).

安全和危害

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The future development of indole, indoline, and carbazole syntheses would benefit from the use of more readily available reagents, lower catalyst loading, broader substrate scope, and milder reaction conditions .

属性

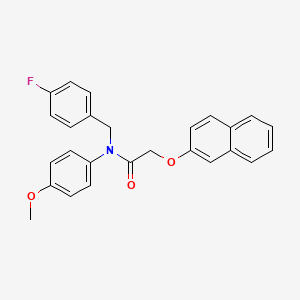

IUPAC Name |

cyclohexyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h4-6,9,13H,1-3,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDLFSZJCYJQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)